molecular formula C21H24N2O2 B2817008 1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol CAS No. 1018146-56-9

1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol

Cat. No. B2817008
CAS RN: 1018146-56-9
M. Wt: 336.435
InChI Key: CCKKSTKXUGKKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol, also known as JB-93182, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used as medications for various cardiovascular and respiratory conditions.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to the compound , have been synthesized and evaluated for their antifungal properties. These compounds, including one with a cyclopropyl substituent, displayed high activity against Candida spp. strains, surpassing the efficacy of reference antifungal drugs like Itraconazole and Fluconazole. The selectivity and low toxicity of these compounds highlight their potential as antifungal agents. Furthermore, molecular docking studies suggest that halogen atoms in some derivatives may contribute to their high antifungal activity by binding to the HEME group in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).

Synthesis of Antimicrobial and Antiradical Intermediates

Another study focused on synthesizing a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which serve as intermediates for biologically active compounds, some of which are structurally akin to the compound . These intermediates were evaluated for their antimicrobial and antioxidant activities. While their biological activities were lower compared to certain beta blockers, the research underlines the significance of these compounds as precursors or intermediates in developing agents with antimicrobial and antiradical properties (Čižmáriková et al., 2020).

Synthesis of Radioligands

Automated Radiosynthesis for Beta-Adrenergic Receptors

Research on the asymmetric synthesis of S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol, a precursor structurally related to the compound , was conducted for labeling S-CGP 12177, a radioligand for beta-adrenergic receptors. This compound's synthesis and use in automated apparatus demonstrate its potential in medical imaging, specifically in positron emission tomography for studying beta-adrenergic receptors in vivo (Brady et al., 1991).

properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-15-7-11-18(12-8-15)25-14-17(24)13-23-20-6-4-3-5-19(20)22-21(23)16-9-10-16/h3-8,11-12,16-17,24H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKSTKXUGKKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol

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